![molecular formula C7H8INO2 B1392890 2-Iodo-3,5-dimethoxypyridine CAS No. 1299607-79-6](/img/structure/B1392890.png)
2-Iodo-3,5-dimethoxypyridine
Overview
Description
2-Iodo-3,5-dimethoxypyridine is a chemical compound with the empirical formula C7H8INO2 and a molecular weight of 265.05 . It is commonly used in research.
Molecular Structure Analysis
The molecular structure of 2-Iodo-3,5-dimethoxypyridine consists of a pyridine ring substituted with iodine and two methoxy groups . The SMILES string representation is COc1cnc(I)c(OC)c1 .Physical And Chemical Properties Analysis
2-Iodo-3,5-dimethoxypyridine is a solid compound . Its hazard classifications include Acute Tox. 4 Oral and Eye Irrit. 2 .Scientific Research Applications
Organic Synthesis
2-Iodo-3,5-dimethoxypyridine is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. Its iodine moiety acts as a versatile functional group that can undergo various transformations, such as Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is also utilized in halogen exchange reactions, where the iodine is replaced by other halogens or pseudohalides, expanding the diversity of synthetic pathways available to chemists .
Medicinal Chemistry
In medicinal chemistry, 2-Iodo-3,5-dimethoxypyridine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is often found in molecules with biological activity, and it can be further modified to enhance its pharmacological properties. The compound’s ability to participate in cross-coupling reactions makes it a cornerstone for constructing heterocyclic compounds that are frequently found in drug molecules .
Materials Science
The role of 2-Iodo-3,5-dimethoxypyridine in materials science is linked to its reactivity, which allows for the modification of material surfaces. It can be used to introduce functional groups onto polymers or nanoparticles, which can then interact with other substances or promote specific surface properties like hydrophobicity or conductivity .
Agricultural Research
In the field of agricultural research, 2-Iodo-3,5-dimethoxypyridine may be used in the synthesis of agrochemicals. Its reactivity with various organic compounds can lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Environmental Studies
Environmental studies can benefit from the use of 2-Iodo-3,5-dimethoxypyridine in the analysis of soil and water samples. It can act as a derivatization agent for certain environmental contaminants, aiding in their detection and quantification through techniques like gas chromatography-mass spectrometry (GC-MS) .
Biochemistry
In biochemistry, 2-Iodo-3,5-dimethoxypyridine can be employed in the study of enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the active sites and reaction pathways of various enzymes .
Safety and Hazards
properties
IUPAC Name |
2-iodo-3,5-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBYKQXHHLOOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303906 | |
Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3,5-dimethoxypyridine | |
CAS RN |
1299607-79-6 | |
Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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